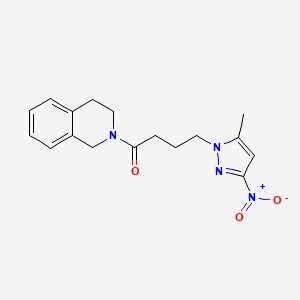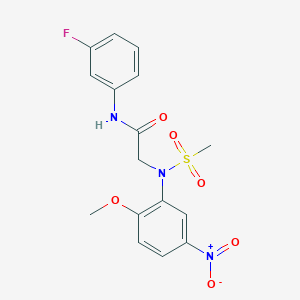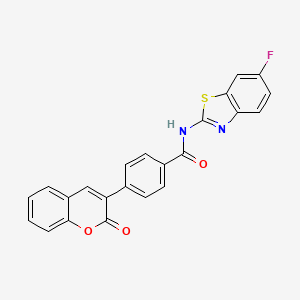
4-(5-Methyl-3-nitro-1H-pyrazol-1-YL)-1-(1,2,3,4-tetrahydroisoquinolin-2-YL)butan-1-one
概要
説明
4-(5-Methyl-3-nitro-1H-pyrazol-1-YL)-1-(1,2,3,4-tetrahydroisoquinolin-2-YL)butan-1-one is a complex organic compound that features a pyrazole ring and a tetrahydroisoquinoline moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both a pyrazole and a tetrahydroisoquinoline ring in its structure makes it a versatile scaffold for the development of new molecules with diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-3-nitro-1H-pyrazol-1-YL)-1-(1,2,3,4-tetrahydroisoquinolin-2-YL)butan-1-one typically involves multiple steps, starting from readily available starting materials
Synthesis of Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.
Introduction of Nitro Group: The nitro group can be introduced through a nitration reaction using concentrated nitric acid and sulfuric acid.
Formation of Tetrahydroisoquinoline Moiety: The tetrahydroisoquinoline moiety can be synthesized through a Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine.
Coupling of Pyrazole and Tetrahydroisoquinoline: The final step involves coupling the pyrazole ring with the tetrahydroisoquinoline moiety through an acylation reaction, typically using an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can increase the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazole ring.
Major Products Formed
Oxidation Products: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction Products: Reduction of the nitro group results in the formation of an amine derivative.
Substitution Products: Substitution reactions can lead to the formation of various derivatives depending on the substituents introduced.
科学的研究の応用
4-(5-Methyl-3-nitro-1H-pyrazol-1-YL)-1-(1,2,3,4-tetrahydroisoquinolin-2-YL)butan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to the presence of the tetrahydroisoquinoline moiety.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly those containing multiple heterocyclic rings.
Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties due to the presence of the nitro group and the conjugated system.
作用機序
The mechanism of action of 4-(5-Methyl-3-nitro-1H-pyrazol-1-YL)-1-(1,2,3,4-tetrahydroisoquinolin-2-YL)butan-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in the central nervous system, potentially modulating neurotransmitter levels or receptor activity.
Pathways Involved: The compound may influence signaling pathways involved in neuroprotection or neurodegeneration, making it a potential candidate for the treatment of neurological disorders.
類似化合物との比較
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound also contains a pyrazole ring and has similar energetic properties.
N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]-2-(6-nitro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide: This compound contains a pyrazole ring and a nitro group, similar to the compound of interest.
Uniqueness
4-(5-Methyl-3-nitro-1H-pyrazol-1-YL)-1-(1,2,3,4-tetrahydroisoquinolin-2-YL)butan-1-one is unique due to the combination of the pyrazole and tetrahydroisoquinoline moieties, which provides a versatile scaffold for the development of new molecules with diverse biological activities.
特性
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-4-(5-methyl-3-nitropyrazol-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-13-11-16(21(23)24)18-20(13)9-4-7-17(22)19-10-8-14-5-2-3-6-15(14)12-19/h2-3,5-6,11H,4,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFWVTZVJZDSSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)N2CCC3=CC=CC=C3C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopentyl-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio}acetamide](/img/structure/B4224595.png)
![2-[(4-methyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4224604.png)

![5-cyclopropyl-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4224625.png)
![1-[4-nitro-2-(trifluoromethyl)phenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B4224636.png)
![4-[2-[(5-Chloro-2-phenylmethoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride](/img/structure/B4224644.png)
![ethyl 4-[3-ethoxy-5-iodo-4-(2-methoxy-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4224648.png)
![N-(4-chlorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methyl-2-oxoethyl]methanesulfonamide](/img/structure/B4224650.png)
![ethyl 6-{[(4-fluorobenzyl)amino]methyl}-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4224658.png)
![2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4224663.png)
![dimethyl 5-{[(4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-2-yl)carbonyl]amino}isophthalate](/img/structure/B4224668.png)

![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(2-methoxy-5-nitrophenyl)methanesulfonamide](/img/structure/B4224683.png)
![1-acetyl-N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carbohydrazide](/img/structure/B4224700.png)
